molecular formula C16H12N4O B7426958 2-cyano-N-(4-indazol-1-ylphenyl)acetamide

2-cyano-N-(4-indazol-1-ylphenyl)acetamide

Cat. No.: B7426958
M. Wt: 276.29 g/mol
InChI Key: JWRUYGMSJRDIOD-UHFFFAOYSA-N
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Description

2-cyano-N-(4-indazol-1-ylphenyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of both cyano and carbonyl functional groups in the molecule makes it highly reactive and suitable for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-indazol-1-ylphenyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 4-indazol-1-ylphenylamine with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of cyanoacetamides often involves solvent-free methods to reduce costs and environmental impact. For example, the direct treatment of amines with alkyl cyanoacetates without solvent at room temperature or under heat can yield the desired cyanoacetamide derivatives . Another method involves the fusion of aryl amines with ethyl cyanoacetate at high temperatures .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-indazol-1-ylphenyl)acetamide undergoes various types of chemical reactions, including:

    Condensation Reactions: The active hydrogen on the cyanoacetamide can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.

    Substitution Reactions: The cyano and carbonyl groups can undergo nucleophilic substitution reactions.

    Cyclization Reactions: The compound can form various heterocyclic structures through cyclization reactions.

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydroxide

    Solvents: Ethanol, methanol, acetonitrile

    Catalysts: Palladium, copper

Major Products

The major products formed from these reactions include various heterocyclic compounds such as pyrazoles, pyridines, and thiazoles .

Scientific Research Applications

2-cyano-N-(4-indazol-1-ylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-indazol-1-ylphenyl)acetamide involves its interaction with various molecular targets. The cyano and carbonyl groups in the molecule can form hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit the activity of certain enzymes or modulate receptor functions, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(2-nitrophenyl)acetamide
  • 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide
  • 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide

Uniqueness

2-cyano-N-(4-indazol-1-ylphenyl)acetamide is unique due to the presence of the indazole moiety, which imparts distinct biological activities and chemical reactivity. The indazole ring is known for its pharmacological properties, making this compound particularly interesting for drug development .

Properties

IUPAC Name

2-cyano-N-(4-indazol-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c17-10-9-16(21)19-13-5-7-14(8-6-13)20-15-4-2-1-3-12(15)11-18-20/h1-8,11H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRUYGMSJRDIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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